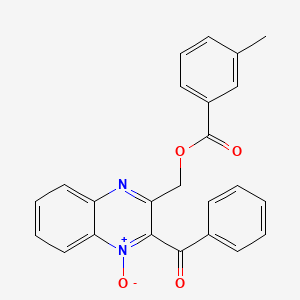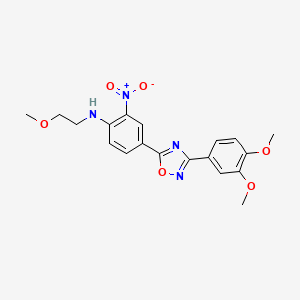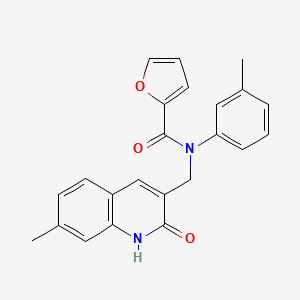
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide, also known as HM-3, is a novel compound that has been synthesized and studied extensively in recent years. It belongs to the class of quinoline-based compounds and has shown promising results in various scientific research applications.
作用机制
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In a study by Zhang et al. (2017), this compound was found to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This inhibition led to the induction of apoptosis and cell cycle arrest in hepatocellular carcinoma cells. In another study by Li et al. (2018), this compound was found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. This inhibition led to the anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In a study by Li et al. (2018), this compound was found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide-stimulated macrophages. This indicates that this compound has anti-inflammatory effects. In addition, this compound has also been shown to induce apoptosis and cell cycle arrest in human hepatocellular carcinoma cells (Zhang et al., 2017). This indicates that this compound has anti-cancer effects.
实验室实验的优点和局限性
One of the advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide is its high purity and high yield synthesis method. This allows for easy and reproducible synthesis of this compound for use in lab experiments. In addition, this compound has shown promising results in various scientific research applications, indicating its potential therapeutic applications. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide. One possible direction is the investigation of its potential therapeutic applications in other diseases, such as viral infections and autoimmune diseases. Another direction is the optimization of its synthesis method to improve its solubility and bioavailability. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Conclusion:
In conclusion, this compound is a novel quinoline-based compound that has shown promising results in various scientific research applications. Its synthesis method has been optimized to yield high purity and high yield of this compound. This compound has anti-inflammatory, anti-cancer, and anti-viral properties, and its mechanism of action involves the inhibition of various signaling pathways. However, its limited solubility in water may affect its bioavailability and efficacy. There are several future directions for the study of this compound, including investigation of its potential therapeutic applications in other diseases, optimization of its synthesis method, and further elucidation of its mechanism of action.
合成方法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide involves the reaction of 2-hydroxy-7-methylquinoline with m-tolylfuran-2-carboxylic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学研究应用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In a study conducted by Zhang et al. (2017), this compound was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis and cell cycle arrest. Another study by Li et al. (2018) demonstrated that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. In addition, this compound has also been shown to have anti-viral activity against the Zika virus (Li et al., 2019).
属性
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-15-5-3-6-19(11-15)25(23(27)21-7-4-10-28-21)14-18-13-17-9-8-16(2)12-20(17)24-22(18)26/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFMIJNPKAJXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

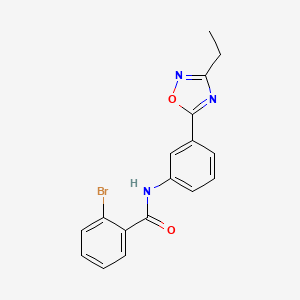
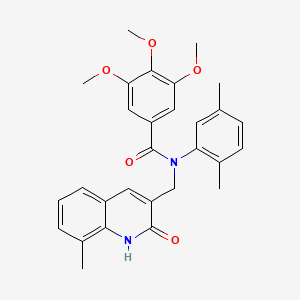
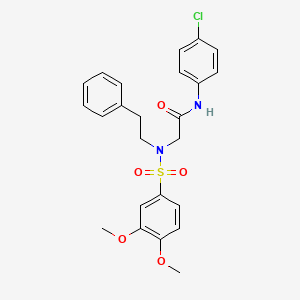

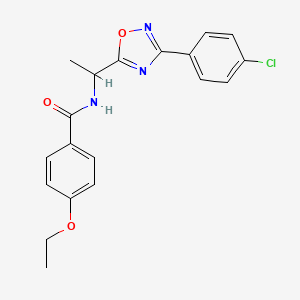
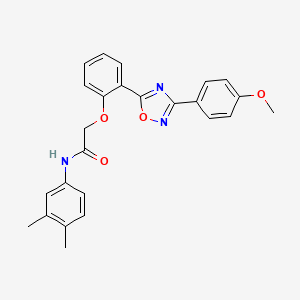
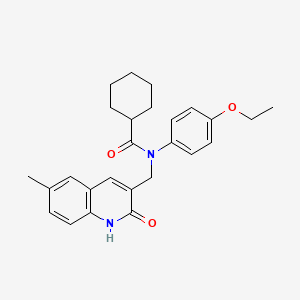

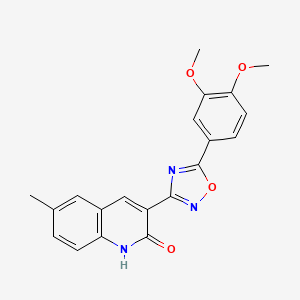

![3-(2,5-dimethoxyphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7720175.png)
